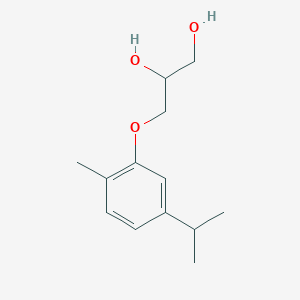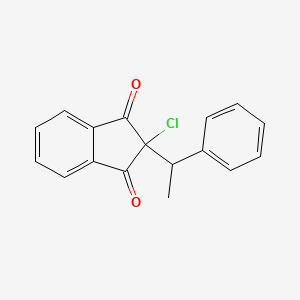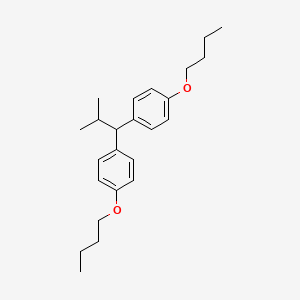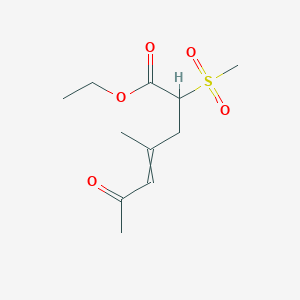
Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate is an organic compound with a complex structure that includes an ester functional group, a methanesulfonyl group, and a conjugated ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable ester with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions followed by sulfonylation. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl group in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used to study enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl group is a good leaving group, making the compound reactive in substitution reactions. The ketone group can participate in nucleophilic addition reactions, and the ester group can undergo hydrolysis under acidic or basic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the ester and ketone groups.
Ethyl acetate: Contains an ester group but lacks the methanesulfonyl and ketone groups.
Uniqueness
Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate is unique due to the combination of functional groups it possesses, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Numéro CAS |
63305-85-1 |
|---|---|
Formule moléculaire |
C11H18O5S |
Poids moléculaire |
262.32 g/mol |
Nom IUPAC |
ethyl 4-methyl-2-methylsulfonyl-6-oxohept-4-enoate |
InChI |
InChI=1S/C11H18O5S/c1-5-16-11(13)10(17(4,14)15)7-8(2)6-9(3)12/h6,10H,5,7H2,1-4H3 |
Clé InChI |
RHIOEGMCLGMXFE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(=CC(=O)C)C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
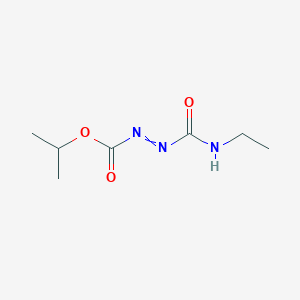

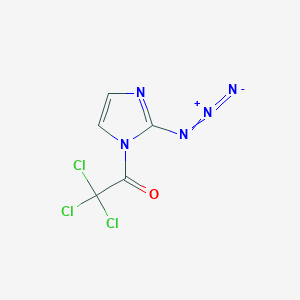
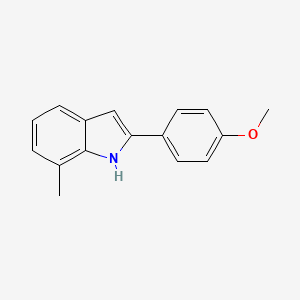
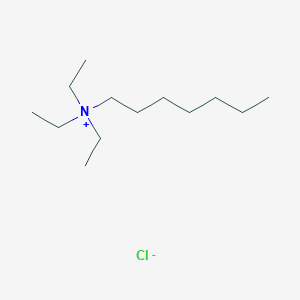
![N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide](/img/structure/B14511379.png)
![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)
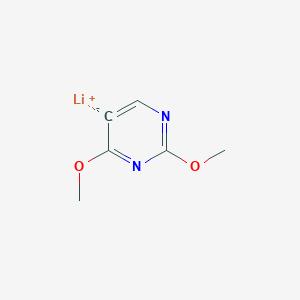
![1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14511390.png)

